N-(4-iodophenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
Overview
Description
N-(4-iodophenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide is a complex organic compound characterized by the presence of iodine, methyl, and sulfonyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting with the iodination of aniline derivatives. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to ensure the selective introduction of the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or other reduced derivatives .
Scientific Research Applications
N-(4-iodophenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study protein interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and sulfonyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- N-(2,4,6-trimethylphenyl)sulfonyl(4-iodo)aniline
Uniqueness
N-(4-iodophenyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide is unique due to the presence of both iodine and sulfonyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-(4-iodophenyl)-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN2O3S/c1-12-9-13(2)18(14(3)10-12)25(23,24)21(4)11-17(22)20-16-7-5-15(19)6-8-16/h5-10H,11H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAKBFPEQKQZPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)I)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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